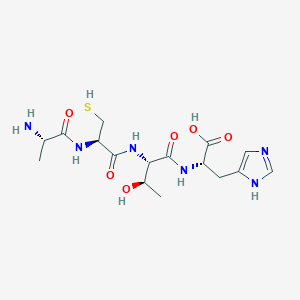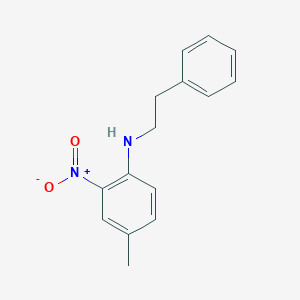![molecular formula C16H14O4S2 B14203339 3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol CAS No. 923267-46-3](/img/structure/B14203339.png)
3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol is a complex organic compound featuring a benzene ring substituted with two furan-2-ylmethylsulfanyl groups and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol typically involves the reaction of furan-2-ylmethylsulfanyl derivatives with a benzene-1,2-diol precursor. One common method includes the use of sulfuric acid as a catalyst to facilitate the reaction between hydroxymethylfurfural (HMF) and p-tosyl benzyl alcohol . The reaction conditions often require refluxing in an appropriate solvent to ensure complete conversion and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The furan rings can be reduced under specific conditions.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced furan derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the hydroxyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
Uniqueness
3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol is unique due to the presence of both furan-2-ylmethylsulfanyl and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
923267-46-3 |
|---|---|
Molecular Formula |
C16H14O4S2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3,5-bis(furan-2-ylmethylsulfanyl)benzene-1,2-diol |
InChI |
InChI=1S/C16H14O4S2/c17-14-7-13(21-9-11-3-1-5-19-11)8-15(16(14)18)22-10-12-4-2-6-20-12/h1-8,17-18H,9-10H2 |
InChI Key |
VIQFTOGUFBROJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CSC2=CC(=C(C(=C2)SCC3=CC=CO3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




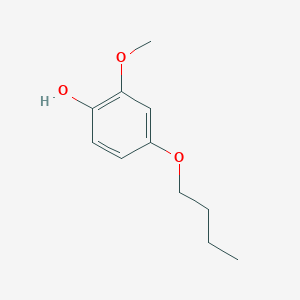
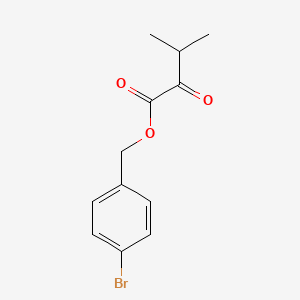
![(4R)-4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14203289.png)
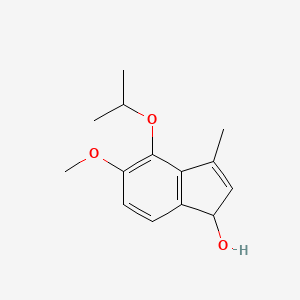
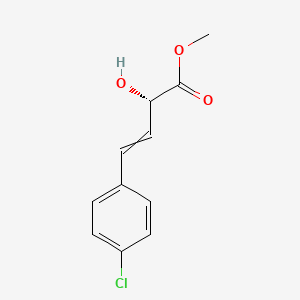
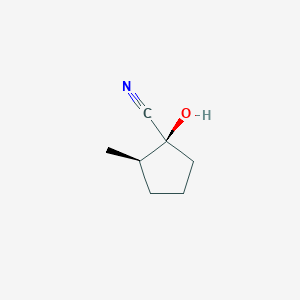

![2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14203323.png)
![3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203327.png)
